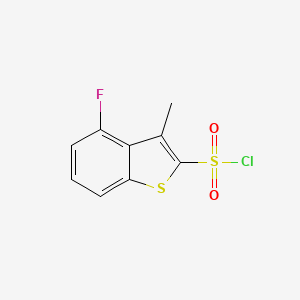

4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Description

4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a benzothiophene core substituted with a fluorine atom at position 4, a methyl group at position 3, and a sulfonyl chloride (-SO₂Cl) functional group at position 2. This compound is a reactive intermediate widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Its molecular formula is C₉H₆ClFO₂S₂, with a molecular weight of 276.73 g/mol (exact mass may vary slightly based on isotopic composition).

The fluorine substituent introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group, while the methyl group provides steric hindrance and mild electron-donating properties. These features influence its reactivity, solubility, and stability. For instance, the compound is typically soluble in polar aprotic solvents like dichloromethane or tetrahydrofuran but may hydrolyze in aqueous environments due to the labile sulfonyl chloride group. Structural studies of such compounds often employ crystallographic tools like the SHELX software suite for refinement and analysis .

Properties

IUPAC Name |

4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2S2/c1-5-8-6(11)3-2-4-7(8)14-9(5)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSFVTHIMQSVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC(=C12)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421601-66-2 | |

| Record name | 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of 4-Fluoro-3-methyl-1-benzothiophene

A key intermediate, 4-fluoro-3-methyl-1-benzothiophene, can be synthesized by a Friedel-Crafts type acylation followed by cyclization. For example, 4-fluorobenzaldehyde reacts with 3-methylthiophene under acidic conditions to yield the benzothiophene skeleton substituted with fluorine and methyl groups.

Literature Synthetic Routes for Benzothiophenes

- Acid-catalyzed intramolecular cyclizations of arylthiomethyl ketones are commonly employed for 3-substituted benzothiophenes.

- Alternative methods include palladium-catalyzed cross-coupling reactions of iodothioanisoles with alkynes, followed by electrophilic cyclization to generate substituted benzothiophenes.

Sulfonation of 4-Fluoro-3-methyl-1-benzothiophene

Sulfonation introduces the sulfonic acid group at the 2-position, a prerequisite for sulfonyl chloride formation.

Sulfonation Agents and Conditions

- Sulfonation is typically performed using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled temperature conditions.

- The reaction is carried out to selectively sulfonate the 2-position of the benzothiophene ring, leveraging the electron density and directing effects of the substituents.

Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Sulfonating agent | Sulfur trioxide or chlorosulfonic acid |

| Temperature | 0 to 50 °C |

| Solvent | Often chlorinated solvents or neat |

| Reaction time | 1 to 6 hours |

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride by chlorination.

Chlorinating Agents

- Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are commonly used reagents.

- The reaction proceeds via nucleophilic substitution of the sulfonic acid hydroxyl group by chloride.

Typical Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Chlorinating agent | Thionyl chloride or phosphorus pentachloride |

| Temperature | Reflux or 40–80 °C |

| Solvent | Anhydrous solvents such as dichloromethane or chloroform |

| Reaction time | 2 to 8 hours |

Industrial and Laboratory Scale Considerations

- Continuous flow synthesis methods have been developed for related sulfonyl chlorides to improve yield and purity, allowing precise control over temperature and reagent addition.

- Automated reactors facilitate scale-up and reproducibility.

- Purification typically involves crystallization or chromatography to isolate the regioisomerically pure sulfonyl chloride.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Friedel-Crafts acylation/cyclization | 4-fluorobenzaldehyde + 3-methylthiophene, acid catalyst | 4-fluoro-3-methyl-1-benzothiophene |

| 2 | Sulfonation | SO3 or ClSO3H, 0–50 °C | 4-fluoro-3-methyl-1-benzothiophene-2-sulfonic acid |

| 3 | Chlorination | SOCl2 or PCl5, reflux, anhydrous solvent | This compound |

Research Findings and Analysis

- The regioselectivity of sulfonation is influenced by the electron-withdrawing fluorine and electron-donating methyl groups, favoring substitution at the 2-position adjacent to the sulfur atom in the thiophene ring.

- Chlorination efficiency depends on the choice of chlorinating agent and solvent; thionyl chloride is preferred for milder conditions and higher yields.

- The sulfonyl chloride functionality is highly reactive, enabling further derivatization for medicinal chemistry applications.

- Palladium-catalyzed cross-coupling methods provide alternative routes to substituted benzothiophenes, offering flexibility in functional group introduction and library synthesis for drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Catalysts: Palladium catalysts are used in coupling reactions.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Sulfides: Formed by reduction.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for potential therapeutic properties, including:

- Antimicrobial Activity : Compounds derived from this sulfonyl chloride have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives .

- Anticancer Properties : Preliminary studies indicate that derivatives can induce apoptosis in cancer cell lines. The sulfonamide group is known for its biological activity, particularly in anticancer applications .

Organic Synthesis

The sulfonyl chloride functional group allows for versatile reactions with nucleophiles, making it a key building block in organic synthesis. It can participate in:

- Nucleophilic Substitution Reactions : The compound can react with amines and alcohols to form sulfonamides and sulfonate esters, respectively. This property is exploited to create complex molecules with potential biological activity .

- Synthesis of Drug Candidates : It has been utilized in the development of new drug candidates targeting various diseases, including cancer and bacterial infections. The ability to modify the benzothiophene core allows for the fine-tuning of pharmacological properties .

Antibacterial Studies

A study evaluated the antibacterial efficacy of several benzothiophene derivatives, including those derived from this compound. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| 4-Fluoro-3-methyl-1-benzothiophene | E. coli | TBD |

| Benzothiophene Derivative A | S. aureus | TBD |

| Benzothiophene Derivative B | MRSA | 0.20 |

| Benzothiophene Derivative C | S. Typhimurium | TBD |

Note: TBD indicates that specific data for this compound was not available but is expected based on structural similarities .

Enzyme Interaction Studies

Research into enzyme binding affinities revealed that compounds containing similar sulfonyl groups exhibited significant interactions with carbonic anhydrase, suggesting potential therapeutic applications in metabolic disorders .

Cytotoxicity Assays

Studies on cancer cell lines demonstrated that related compounds could inhibit cell growth and induce apoptosis, highlighting the anticancer potential of benzothiophene derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable sulfonyl derivatives . The sulfonyl chloride group is highly reactive and can readily undergo substitution reactions, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, a comparative analysis with structurally related sulfonyl chlorides is provided below.

Table 1: Structural and Reactivity Comparison of Sulfonyl Chlorides

Key Findings:

Substituent Effects: The fluorine atom in the target compound increases the electrophilicity of the sulfonyl chloride group compared to non-fluorinated analogs like toluene-4-sulfonyl chloride. This makes it more reactive toward nucleophiles (e.g., amines, alcohols) but also more prone to hydrolysis . In contrast, [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride lacks steric bulk but benefits from thiophene’s electron-rich aromatic system, enabling applications in electrochemical sensors (see for analogous sensor designs) .

For example, methyl groups on aromatic rings can alter carcinogenicity profiles by modulating protein-binding efficiency .

However, this may reduce aqueous solubility, necessitating formulation adjustments.

Biological Activity

4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzothiophene core with a sulfonyl chloride functional group and a fluorine atom at the para position, which enhances its reactivity and potential biological interactions. The molecular formula is with a molecular weight of approximately 253.69 g/mol.

Target Receptors

Research indicates that compounds similar to this compound exhibit high binding affinity to various receptors, notably the human estrogen alpha receptor. This interaction suggests that the compound may influence estrogen signaling pathways, which are critical in numerous physiological processes and disease states, including cancer .

Mode of Action

The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, potentially modifying proteins or other biomolecules. This modification can lead to altered biological functions, making it a candidate for drug design targeting specific enzymes or receptors involved in disease mechanisms .

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzothiophene compounds exhibit significant antagonistic effects against various receptors. For instance, certain sulfone derivatives showed low nanomolar values (6.60–8.30), indicating strong biological activity .

Table 1: Biological Activity of Related Compounds

| Compound | Value (nM) | Activity Description |

|---|---|---|

| Compound 2 | 6.74 ± 0.05 | Antagonist effect on receptor |

| Compound 3 | 6.40 ± 0.01 | Antagonist effect on receptor |

| Compound 18 | 6.41 ± 0.02 | Antagonist effect on receptor |

| Compound 21 | 6.77 ± 0.07 | Antagonist effect on receptor |

These findings suggest that modifications to the benzothiophene structure can enhance biological activity, potentially leading to new therapeutic agents.

Cancer Research

One significant study focused on the compound's interaction with Mcl-1, an anti-apoptotic protein overexpressed in many cancers. The compound demonstrated binding at the BH3-binding groove of Mcl-1, suggesting it could inhibit this protein's function and promote apoptosis in cancer cells .

Table 2: Binding Affinity to Mcl-1

| Compound | (μM) | Assay Type |

|---|---|---|

| Compound 1 | 0.81 ± 0.04 | NMR |

| Compound 2 | 8.73 ± 0.95 | SPR |

This interaction highlights the potential of benzothiophene derivatives as therapeutic agents in oncology.

Q & A

Basic: What are the recommended analytical methods for confirming the purity and structural integrity of 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride?

Answer:

- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is critical for verifying molecular weight and fragmentation patterns. For example, NIST mass spectral databases provide reference data for sulfonyl chlorides, enabling comparative analysis of key ion peaks (e.g., [M-Cl]⁺ fragments) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and ¹⁹F NMR are essential for confirming substituent positions. Fluorine chemical shifts in the range of -100 to -120 ppm (¹⁹F NMR) are typical for fluorinated benzothiophenes, while sulfonyl chloride groups exhibit deshielded protons in ¹H NMR .

- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. Similar benzothiophene sulfonyl chlorides have been analyzed using this method to validate sulfonyl group geometry .

Basic: How does the sulfonyl chloride group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The sulfonyl chloride moiety acts as a strong electron-withdrawing group, polarizing the C–S bond and enhancing susceptibility to nucleophilic attack. Key considerations include:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in reactions with amines or alcohols.

- Steric Hindrance: The 3-methyl substituent on the benzothiophene ring may slow reactions with bulky nucleophiles.

- Fluorine Substituent Impact: The electron-withdrawing 4-fluoro group further activates the sulfonyl chloride toward substitution, as observed in analogous fluorophenyl sulfonyl chlorides .

Advanced: What strategies can resolve contradictions in observed vs. predicted reactivity of this compound in cross-coupling reactions?

Answer:

Discrepancies often arise from unaccounted electronic or steric effects. Methodological approaches include:

- Computational Modeling: Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, fluorine’s inductive effect may alter electron density at reactive sites .

- Kinetic Isotope Effects (KIE): Deuterium labeling at the methyl group or fluorine position can distinguish between electronic and steric contributions to reaction rates.

- In Situ Spectroscopy: Real-time monitoring via IR or Raman spectroscopy identifies transient intermediates that deviate from mechanistic assumptions .

Advanced: How can environmental surface interactions of this compound impact experimental reproducibility in heterogeneous catalysis studies?

Answer:

Indoor surfaces (e.g., glassware, reactor walls) may adsorb sulfonyl chloride derivatives, altering effective concentrations. Mitigation strategies include:

- Surface Passivation: Silanization of glassware reduces non-specific adsorption.

- Microspectroscopic Imaging: Techniques like ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) map surface-bound residues, as demonstrated in studies of indoor surface-organic compound interactions .

- Control Experiments: Parallel reactions in inert reactors (e.g., Teflon-lined) isolate surface effects .

Advanced: What crystallographic challenges arise when analyzing fluorinated benzothiophene sulfonyl chlorides, and how are they addressed?

Answer:

- Disorder in Crystal Packing: Fluorine’s small atomic radius and high electronegativity can lead to disordered structures. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements improve refinement accuracy .

- Hydrogen Bonding Networks: Sulfonyl chloride groups often form Cl···H–C interactions, which complicate hydrogen bonding analysis. Hirshfeld surface analysis quantifies intermolecular contacts .

- Twinned Crystals: Fluorinated compounds may form twin crystals due to polar substituents. Multi-scan integration (e.g., using CrysAlisPro) resolves overlapping reflections .

Basic: What synthetic routes are reported for introducing sulfonyl chloride groups into fluorinated benzothiophene systems?

Answer:

- Direct Sulfonation: Chlorosulfonic acid reacts with 4-fluoro-3-methylbenzothiophene at low temperatures (0–5°C) to minimize over-sulfonation. Quenching with thionyl chloride converts intermediate sulfonic acids to sulfonyl chlorides .

- Oxidative Chlorination: Thiol precursors (e.g., 2-mercapto derivatives) are oxidized with Cl₂/H₂O₂ in acidic media, though this risks fluorinated ring halogenation .

Advanced: How do substituent positions (fluoro at C4, methyl at C3) affect the compound’s electronic properties in computational drug design?

Answer:

- Electrostatic Potential Maps: Fluorine at C4 creates a localized electron-deficient region, enhancing interactions with basic residues in enzyme active sites.

- Lipophilicity (LogP): The methyl group at C3 increases hydrophobicity, which can be quantified via reversed-phase HPLC retention time correlations .

- Torsional Strain: DFT studies reveal that the methyl group’s orientation impacts planarity of the benzothiophene ring, affecting binding to flat aromatic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.